molecular formula C8H8O2S B147335 4-(Methylthio)benzoic acid CAS No. 13205-48-6

4-(Methylthio)benzoic acid

Cat. No.: B147335
CAS No.: 13205-48-6
M. Wt: 168.21 g/mol
InChI Key: KWHCPERWLHBLOT-UHFFFAOYSA-N
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Description

4-(Methylthio)benzoic acid is an organic compound with the molecular formula C8H8O2S. It is a derivative of benzoic acid where a methylthio group (-SCH3) is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Synthetic Routes and Reaction Conditions:

    From 4-Methylthiobenzyl Alcohol: One method involves the oxidation of 4-methylthiobenzyl alcohol. The alcohol is dissolved in a suitable solvent like diethylene glycol dimethyl ether and subjected to ultrasonic radiation at 70°C for 30 minutes.

    From Aromatic Carboxylic Acid and Sodium Sulfide: Another method involves the reaction of an aromatic carboxylic acid with sodium sulfide in an appropriate solvent.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale oxidation reactions using robust and scalable processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(Methylthio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Various electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Varied depending on the electrophile used.

Comparison with Similar Compounds

4-(Methylthio)benzoic acid can be compared with other similar compounds such as:

Uniqueness: The presence of both a carboxylic acid group and a methylthio group in this compound makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

IUPAC Name

4-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHCPERWLHBLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157324
Record name 4-(Methylthio)benzoic acid
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Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13205-48-6
Record name 4-(Methylthio)benzoic acid
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Record name 4-(Methylthio)benzoic acid
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Record name 4-(Methylthio)benzoic acid
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Record name 4-(Methylthio)benzoic acid
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Record name 4-(methylthio)benzoic acid
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Record name 4-(METHYLTHIO)BENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4-(methylthio)benzoic acid influence its photochemical behavior compared to other sulfur-containing carboxylic acids?

A1: Research indicates that the position of the methylthio group relative to the carboxyl group plays a crucial role in the photochemical properties of this compound. [] Studies using 4-carboxybenzophenone as a triplet sensitizer have shown that this compound participates in photoinduced electron transfer reactions. [, ] The efficiency of this process, along with subsequent reactions like decarboxylation, impacts the compound's ability to initiate free-radical polymerization. For example, radicals localized on carbons adjacent to the sulfur atom, generated after efficient decarboxylation, exhibit higher initiation yields. [] Moreover, aromatic radicals demonstrate greater efficiency as initiators compared to their aliphatic counterparts. []

Q2: Can this compound be used to create self-assembled monolayers (SAMs) on metal surfaces?

A2: Yes, this compound has been successfully incorporated as a ligand in polynuclear cobalt(II,III) complexes that form SAMs on gold surfaces. [] The thioether group within the this compound ligand facilitates adsorption onto the gold surface. These SAMs have shown enhanced electrical robustness compared to similar structures utilizing dinuclear {CuIILnIII} complexes. []

Q3: How does the adsorption of this compound on titanium dioxide (TiO2) surfaces impact its photocatalytic one-electron oxidation?

A3: Studies using time-resolved diffuse reflectance spectroscopy reveal that this compound exhibits a strong affinity for TiO2 surfaces due to the presence of the carboxyl group. [] This adsorption is significantly stronger compared to analogous compounds with -CH2OH or -CH3 groups. [] The high local concentration of this compound on the TiO2 surface facilitates the formation of dimer radical cations upon photocatalytic one-electron oxidation. []

Q4: What is the crystal structure of this compound?

A4: this compound crystallizes in a monoclinic system with the space group P21/a. [] This contrasts with the triclinic system observed in the ortho-substituted isomer, 2-(methylthio)benzoic acid. []

Q5: Can this compound be used as a ligand in the synthesis of single-molecule magnets (SMMs)?

A5: Yes, this compound has been successfully employed as a peripheral ligand in the creation of a Mn12 single-molecule magnet. [] Replacing acetate ligands in a Mn12ac precursor with this compound yielded a new SMM with distinct magnetic properties. [] The presence of the thioether groups in the periphery allows for potential anchoring to metallic surfaces. []

Q6: What computational chemistry studies have been conducted on this compound?

A7: Density functional theory (DFT) calculations using the B3LYP functional have been employed to investigate the electronic structure of this compound. [] These studies revealed that the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is larger for this compound compared to its ortho-substituted isomer. [] This information provides insights into the relative reactivity and stability of these compounds.

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